4-Ethoxy-2-isopropylbenzoic acid
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Overview
Description
4-Ethoxy-2-isopropylbenzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol It is a derivative of benzoic acid, characterized by the presence of ethoxy and isopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-isopropylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 4-ethoxy-2-isopropylbenzyl alcohol or aldehyde.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-2-isopropylbromobenzene.
Scientific Research Applications
4-Ethoxy-2-isopropylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-isopropylbenzoic acid involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
4-Methoxy-2-isopropylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylbenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity
Uniqueness: 4-Ethoxy-2-isopropylbenzoic acid is unique due to the combination of ethoxy and isopropyl groups, which influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-ethoxy-2-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-15-9-5-6-10(12(13)14)11(7-9)8(2)3/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
GRZVIBHVKLAWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
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